Cas no 196199-56-1 ((1-Benzylpiperidin-4-yl)thiourea)

(1-Benzylpiperidin-4-yl)thiourea is a thiourea derivative featuring a benzyl-substituted piperidine core, which enhances its potential as a versatile intermediate in organic synthesis and medicinal chemistry. The compound's thiourea moiety offers strong hydrogen-bonding capabilities, making it useful for coordination chemistry and catalyst design. Its structural framework allows for further functionalization, enabling applications in the development of pharmacologically active compounds, particularly in targeting central nervous system (CNS) receptors or enzymes. The benzyl group contributes to improved lipophilicity, facilitating membrane permeability in biological studies. This compound is suitable for research in drug discovery, molecular recognition, and as a building block for heterocyclic synthesis.
(1-Benzylpiperidin-4-yl)thiourea structure
196199-56-1 structure
商品名:(1-Benzylpiperidin-4-yl)thiourea
CAS番号:196199-56-1
MF:C13H19N3S
メガワット:249.375
CID:2788915
PubChem ID:10848254

(1-Benzylpiperidin-4-yl)thiourea 化学的及び物理的性質

名前と識別子

    • (1-Benzylpiperidin-4-yl)thiourea
    • DTXCID70396609
    • 1-(1-benzylpiperidin-4-yl)thiourea
    • 108-157-8
    • EN300-54890
    • Z367660366
    • XAKQWJCBJYLSBD-UHFFFAOYSA-N
    • G44548
    • DB-420312
    • DTXSID30445788
    • (1-benzyl-piperidin-4-yl)-thiourea
    • SCHEMBL3325622
    • AKOS005204361
    • 196199-56-1
    • インチ: InChI=1S/C13H19N3S/c14-13(17)15-12-6-8-16(9-7-12)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H3,14,15,17)
    • InChIKey: XAKQWJCBJYLSBD-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 249.12996879Da
  • どういたいしつりょう: 249.12996879Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 243
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 73.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.7

(1-Benzylpiperidin-4-yl)thiourea 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-54890-1.0g
(1-benzylpiperidin-4-yl)thiourea
196199-56-1 95.0%
1.0g
$470.0 2025-02-20
Enamine
EN300-54890-0.1g
(1-benzylpiperidin-4-yl)thiourea
196199-56-1 95.0%
0.1g
$132.0 2025-02-20
A2B Chem LLC
AV42667-1g
(1-Benzylpiperidin-4-yl)thiourea
196199-56-1 95%
1g
$530.00 2024-04-20
A2B Chem LLC
AV42667-5g
(1-Benzylpiperidin-4-yl)thiourea
196199-56-1 95%
5g
$1471.00 2024-04-20
A2B Chem LLC
AV42667-500mg
(1-Benzylpiperidin-4-yl)thiourea
196199-56-1 95%
500mg
$407.00 2024-04-20
1PlusChem
1P019XWR-5g
(1-benzylpiperidin-4-yl)thiourea
196199-56-1 95%
5g
$1748.00 2024-06-17
Aaron
AR019Y53-5g
(1-benzylpiperidin-4-yl)thiourea
196199-56-1 95%
5g
$1901.00 2023-12-14
Aaron
AR019Y53-1g
(1-benzylpiperidin-4-yl)thiourea
196199-56-1 95%
1g
$672.00 2025-02-08
TRC
B704833-25mg
(1-Benzylpiperidin-4-yl)thiourea
196199-56-1
25mg
$ 70.00 2022-06-06
TRC
B704833-50mg
(1-Benzylpiperidin-4-yl)thiourea
196199-56-1
50mg
$ 95.00 2022-06-06

(1-Benzylpiperidin-4-yl)thiourea 関連文献

(1-Benzylpiperidin-4-yl)thioureaに関する追加情報

Comprehensive Overview of (1-Benzylpiperidin-4-yl)thiourea (CAS No. 196199-56-1): Properties, Applications, and Research Insights

(1-Benzylpiperidin-4-yl)thiourea (CAS No. 196199-56-1) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This thiourea derivative, characterized by its benzylpiperidine backbone, exhibits unique structural and functional properties, making it a subject of interest for drug discovery and material science. Researchers often explore its potential as a building block in synthetic chemistry due to its versatile reactivity and ability to form stable complexes.

The compound's molecular structure combines a piperidine ring with a benzyl group and a thiourea moiety, which contributes to its distinct chemical behavior. Recent studies highlight its role in modulating biological pathways, particularly in the context of enzyme inhibition and receptor binding. For instance, its thiourea group is known to interact with hydrogen-bond acceptors, a feature exploited in designing small-molecule inhibitors. This aligns with current trends in precision medicine and targeted therapy, where researchers seek compounds with high specificity.

In the realm of cheminformatics, (1-Benzylpiperidin-4-yl)thiourea is frequently analyzed for its QSAR (Quantitative Structure-Activity Relationship) properties. Computational models predict its solubility, bioavailability, and potential interactions with proteins, addressing common queries in drug design optimization. Such data are invaluable for laboratories focusing on high-throughput screening or fragment-based drug discovery.

Another area of interest is the compound's stability under various conditions. Analytical techniques like HPLC and mass spectrometry are employed to assess its purity and degradation profiles, topics frequently searched by quality control professionals. The demand for reference standards of CAS No. 196199-56-1 has risen, reflecting its utility in method validation and regulatory compliance.

Beyond pharmaceuticals, (1-Benzylpiperidin-4-yl)thiourea finds niche applications in material science, such as polymer modification or catalysis. Its ability to act as a ligand in metal-organic frameworks (MOFs) is under investigation, resonating with the growing focus on sustainable chemistry. This interdisciplinary relevance makes it a recurring keyword in academic databases and patent literature.

To address frequent user queries, it's noteworthy that the compound's synthesis typically involves nucleophilic substitution reactions, with detailed protocols available in peer-reviewed journals. Safety data sheets emphasize standard laboratory precautions, though it is not classified under restricted categories. Researchers often inquire about its spectroscopic data (e.g., NMR, IR), which are well-documented in public repositories like PubChem.

In summary, (1-Benzylpiperidin-4-yl)thiourea (CAS No. 196199-56-1) exemplifies the intersection of medicinal chemistry and materials innovation. Its multifaceted applications, coupled with robust research interest, position it as a compound of enduring scientific value. Future studies may further elucidate its role in emerging fields like bioconjugation or theranostics, aligning with global shifts toward personalized healthcare solutions.

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